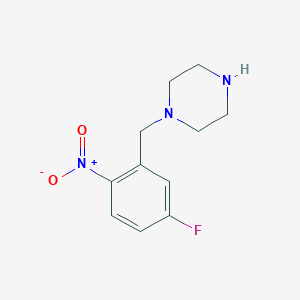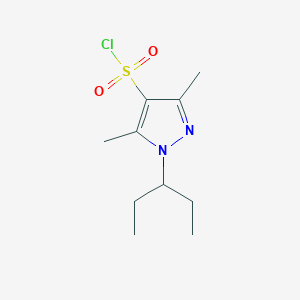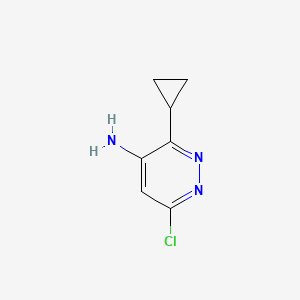
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride (NaH), methyl iodide, and solvents like tetrahydrofuran (THF) at controlled temperatures.
Analyse Chemischer Reaktionen
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors or enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate include:
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of a piperidine ring.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound lacks the hydroxy-methoxy-oxopropyl group, making it less complex.
Eigenschaften
Molekularformel |
C14H25NO5 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
InChI-Schlüssel |
HIOLCUTXYPDJOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


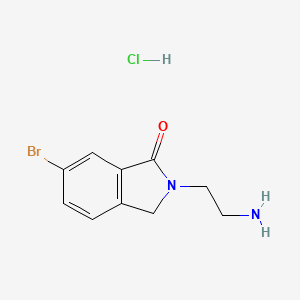
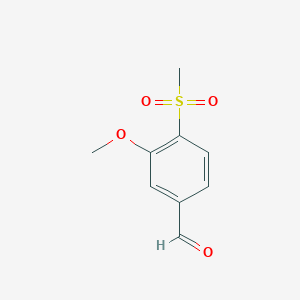
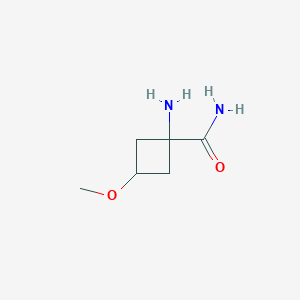
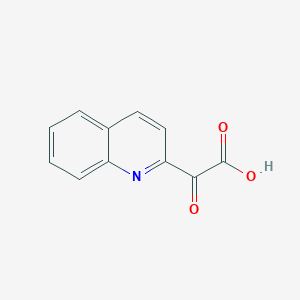
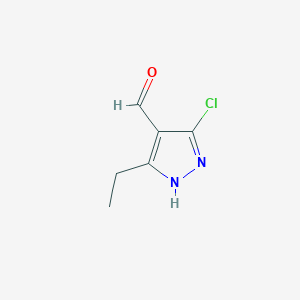
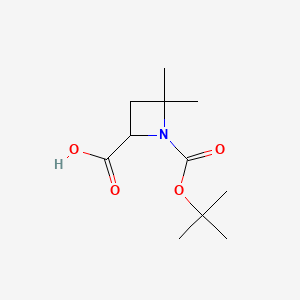
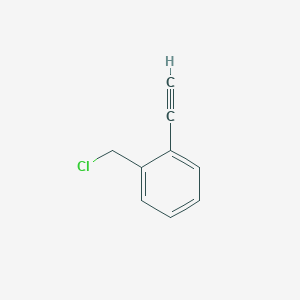
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
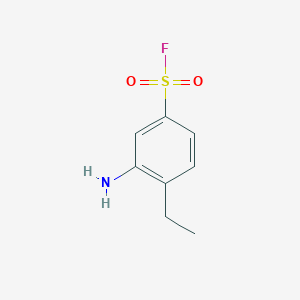
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
